(2,6-Dichloro-4-methoxyphenyl)phenylamine

Description

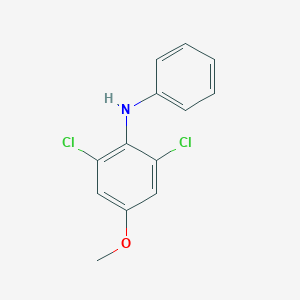

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methoxy-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-17-10-7-11(14)13(12(15)8-10)16-9-5-3-2-4-6-9/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQDRMOMEHWBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594991 | |

| Record name | 2,6-Dichloro-4-methoxy-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136099-56-4 | |

| Record name | 2,6-Dichloro-4-methoxy-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Systematic Nomenclature and Advanced Structural Considerations of 2,6 Dichloro 4 Methoxyphenyl Phenylamine

IUPAC Nomenclature and Common Synonyms in Academic Literature

The systematically correct name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 2,6-dichloro-4-methoxy-N-phenylaniline . echemi.comclearsynth.com This name precisely describes the molecular structure: a central aniline (B41778) core substituted on the nitrogen (N) atom with a phenyl group. The aniline's benzene (B151609) ring is further substituted with two chlorine atoms at positions 2 and 6, and a methoxy (B1213986) group at position 4.

In scientific literature and chemical databases, this compound is also referred to by several synonyms. The most prevalent of these is the title compound name, (2,6-Dichloro-4-methoxyphenyl)phenylamine . echemi.comclearsynth.com Other identifiers include its CAS Registry Number, 136099-56-4 , which is a unique numerical identifier assigned by the Chemical Abstracts Service. echemi.comclearsynth.com Additional synonyms found in various sources include:

Benzenamine, 2,6-dichloro-N-(4-methoxyphenyl)- bldpharm.com

N-(2,6-Dichlorophenyl)-4-methoxyaniline

(2,6-Dichlorophenyl)(4-methoxyphenyl)amine

While less common, these alternative names still accurately represent the same molecular entity. For clarity and precision in scientific communication, the IUPAC name is the preferred term.

Molecular Connectivity and Regiochemical Aspects

The molecular framework of this compound is built upon a diarylamine structure, which consists of a central nitrogen atom bonded to two aryl (phenyl) groups. The connectivity is as follows:

A nitrogen atom serves as the bridge between two distinct phenyl rings.

One phenyl ring is unsubstituted.

The second phenyl ring is substituted with three groups at specific positions (regiochemistry):

Two chlorine atoms are located at the C2 and C6 positions, ortho to the point of attachment to the nitrogen atom.

A methoxy group (-OCH3) is located at the C4 position, para to the nitrogen atom. echemi.com

Conformational Analysis and Steric Hindrance within the Diarylamine Framework

The three-dimensional conformation of this compound is significantly influenced by steric hindrance. Steric hindrance refers to the spatial arrangement of atoms or groups that impedes chemical reactions or influences the molecule's preferred shape. youtube.comyoutube.com

In this diarylamine, the two bulky chlorine atoms at the ortho positions (C2 and C6) of the substituted phenyl ring play a critical role. These chlorine atoms create significant steric clash with the adjacent unsubstituted phenyl ring. This steric repulsion forces the two phenyl rings to twist out of planarity with respect to the C-N-C bond plane.

This twisting is a common feature in ortho-substituted diarylamines. The molecule cannot adopt a flat, planar conformation because of the energetic penalty associated with the close proximity of the ortho-substituents and the atoms of the other ring. The resulting non-planar, twisted conformation is the most energetically stable state. This conformational preference affects the molecule's electronic properties and how it can interact with other molecules. The degree of twist is a balance between the electronic stabilization that would be gained from a more planar structure (allowing for better orbital overlap) and the steric destabilization that this would cause. The presence of bulky groups generally leads to a greater degree of twisting. rsc.orgosti.gov

Strategic Synthetic Methodologies for 2,6 Dichloro 4 Methoxyphenyl Phenylamine

Direct Amination Reactions for Carbon-Nitrogen Bond Formation

Direct amination reactions represent a powerful and widely utilized strategy for the construction of C-N bonds. These methods involve the coupling of an amine with an aryl halide or a related electrophile, often facilitated by a transition metal catalyst.

Palladium-Catalyzed Amination Approaches (e.g., Buchwald-Hartwig Type Reactions)

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgacsgcipr.org This reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for the coupling of a wide array of amines and aryl halides with varying electronic and steric properties. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine to the resulting palladium complex, deprotonation of the coordinated amine to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. wikipedia.orgbeilstein-journals.org

For the synthesis of (2,6-Dichloro-4-methoxyphenyl)phenylamine, a plausible Buchwald-Hartwig approach would involve the reaction of 1-bromo-2,6-dichloro-4-methoxybenzene with aniline (B41778) or the coupling of 2,6-dichloro-4-methoxyaniline (B19904) with an appropriate phenyl halide. The specific conditions, including the choice of palladium precursor, ligand, base, and solvent, would need to be optimized to achieve high yields.

Table 1: Representative Palladium-Catalyzed Amination Reactions

| Aryl Halide/Triflate | Amine | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aryl Bromide | Primary Amine | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | Aryl Amine |

| Aryl Chloride | Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Dioxane | Aryl Amine |

| Aryl Triflate | Aniline | [Pd(cinnamyl)Cl]₂ / DavePhos | K₃PO₄ | Toluene | Diaryl Amine |

Copper-Catalyzed Amination Approaches (e.g., Ullmann Coupling Variations)

Copper-catalyzed amination reactions, particularly variations of the Ullmann condensation, provide a classical and still relevant method for the formation of C-N bonds. organic-chemistry.orgnsf.gov The traditional Ullmann reaction involves the coupling of an aryl halide with an amine at high temperatures, often in the presence of a stoichiometric amount of copper. organic-chemistry.org However, modern variations have been developed that utilize catalytic amounts of copper, often in conjunction with ligands, to effect the transformation under milder conditions. acsgcipr.orgmdpi.com

The mechanism of the copper-catalyzed amination is thought to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide. organic-chemistry.org The use of ligands can accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle. mdpi.com

In the context of synthesizing this compound, a copper-catalyzed approach could involve the reaction of 2,6-dichloro-4-methoxyaniline with a phenyl halide, or aniline with a suitably activated 2,6-dichloro-4-methoxyphenyl derivative. The choice of copper source (e.g., CuI, Cu₂O), ligand, base, and solvent are crucial parameters for a successful transformation. mdpi.comchemrxiv.org

Table 2: Examples of Copper-Catalyzed Amination Reactions

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aryl Iodide | Primary Amine | CuI / Phenanthroline | K₂CO₃ | DMF | Aryl Amine |

| Aryl Bromide | Secondary Amine | Cu₂O / Salicylaldoxime | Cs₂CO₃ | Dioxane | Aryl Amine |

| Aryl Chloride | Aniline | Cu(acac)₂ / DMEDA | K₃PO₄ | Toluene | Diaryl Amine |

Alternative Transition Metal-Mediated Couplings

While palladium and copper are the most common catalysts for C-N bond formation, other transition metals such as nickel have also been shown to be effective. acsgcipr.org Nickel-catalyzed amination reactions can offer a cost-effective alternative to palladium-based systems and may exhibit different reactivity profiles. These reactions often proceed through a similar catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.

Synthesis via Precursor Functionalization

An alternative to direct amination is the synthesis of this compound through the functionalization of pre-existing molecular scaffolds. This strategy involves starting with a molecule that already contains a portion of the target structure and then introducing the remaining functionalities through one or more synthetic steps.

Routes from Dichloro-Methoxyaniline Derivatives

One logical precursor for the synthesis of this compound is 2,6-dichloro-4-methoxyaniline. This intermediate could potentially be synthesized from p-anisidine (B42471) through a dichlorination reaction. Subsequently, the amino group of 2,6-dichloro-4-methoxyaniline could be coupled with a phenyl group donor.

For instance, a Buchwald-Hartwig or Ullmann-type reaction could be employed to couple 2,6-dichloro-4-methoxyaniline with a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) to furnish the final product. The specific reaction conditions would be chosen based on the reactivity of the substrates and the desired efficiency of the transformation.

Another potential route starting from a related precursor is the synthesis from 2,6-dichloro-4-aminophenol. google.comguidechem.com This compound can be synthesized through various methods, including the chlorination and subsequent reduction of p-nitrophenol or the nitration and reduction of 2,6-dichlorophenol (B41786). guidechem.com Once 2,6-dichloro-4-aminophenol is obtained, the hydroxyl group could be methylated to give 2,6-dichloro-4-methoxyaniline, which can then be subjected to a C-N coupling reaction as described above.

Routes from Substituted Phenyl Halides and Aniline Derivatives

An alternative precursor-based approach involves starting with a substituted phenyl halide and coupling it with an aniline derivative. For example, 1,3-dichloro-2-iodo-5-methoxybenzene could be a viable starting material. This compound could then be subjected to a palladium or copper-catalyzed amination reaction with aniline to introduce the phenylamino (B1219803) moiety.

The synthesis of the required substituted phenyl halide would be a key consideration in this approach. It might be prepared from commercially available starting materials through a series of functional group interconversions and halogenation reactions. The feasibility of this route would depend on the availability and reactivity of the necessary starting materials and intermediates.

Another possibility involves the reaction of 2,6-dichlorophenol with a suitable reagent to introduce the methoxy (B1213986) group, followed by the introduction of a leaving group (such as a halide or triflate) at the 4-position. orgsyn.org This functionalized intermediate could then be coupled with aniline using transition metal catalysis.

Multi-step Synthetic Sequences Utilizing Key Intermediates

A plausible and efficient multi-step synthesis of this compound can be designed utilizing N-(2,6-dichloro-4-methoxyphenyl)acetamide as a crucial intermediate. This approach allows for the strategic introduction of the phenyl group and subsequent formation of the diarylamine linkage.

A proposed synthetic pathway is as follows:

Step 1: N-Acetylation of 2,6-Dichloro-4-methoxyaniline

The initial step involves the protection of the amino group of the starting material, 2,6-Dichloro-4-methoxyaniline, through N-acetylation. This is a standard and high-yielding reaction, typically carried out by treating the aniline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or in a solvent that can also act as a catalyst. This step is critical as the acetyl group serves as a protecting group and can influence the reactivity in subsequent steps.

Step 2: Formation of the Diaryl Ether Intermediate

Following the N-acetylation, the resulting N-(2,6-dichloro-4-methoxyphenyl)acetamide can be reacted with a phenol (B47542) derivative. A potential route involves an etherification reaction. For the synthesis of the target compound, a reaction with phenol in the presence of a base would be explored.

Step 3: Rearrangement to Form the Diaryl Amine

A key transformation in this proposed synthesis is the rearrangement of an intermediate to form the desired C-N bond of the diarylamine. Drawing parallels from the synthesis of structurally similar compounds like 2,6-dichlorodiphenylamine (B195790), a Chapman-like or a Smiles rearrangement could be employed. acs.orgnih.govnih.govmanchester.ac.ukumich.edursc.org For instance, a patent for the synthesis of 2,6-dichlorodiphenylamine describes the rearrangement of N-phenyl-2-(2,6-dichlorophenoxy)acetamide in the presence of a strong base. omicsonline.org This suggests that an analogous intermediate, N-(phenyl)-2-(2,6-dichloro-4-methoxyphenoxy)acetamide, could undergo a similar base-catalyzed rearrangement to yield an N-acetylated version of the target compound.

Step 4: Deacetylation

The final step in this synthetic sequence is the removal of the acetyl protecting group to yield the final product, this compound. This deacetylation can be achieved through either acidic or basic hydrolysis. ysu.ametsu.edunih.gov Refluxing the N-acetylated diarylamine in the presence of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide (B78521) in an alcoholic solvent, would lead to the desired product. ysu.am

An alternative and more direct approach to the C-N bond formation is the Buchwald-Hartwig amination. scbt.comnih.govmdpi.com This palladium-catalyzed cross-coupling reaction could potentially couple N-(2,6-dichloro-4-methoxyphenyl)acetamide with an aryl halide (e.g., iodobenzene) or, more directly, couple 2,6-dichloro-4-methoxyaniline with an aryl halide. The latter would be a more atom-economical approach. Another established method is the Ullmann condensation, which typically involves copper catalysis at higher temperatures to form the diarylamine linkage. rsc.orggoogle.com

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and efficiency of the synthesis of this compound, particularly for the crucial C-N bond-forming step (e.g., Buchwald-Hartwig amination), careful optimization of reaction parameters is essential.

Solvent Effects and Reaction Medium Selection

| Solvent | Polarity | Boiling Point (°C) | General Applicability in Buchwald-Hartwig Amination |

| Toluene | Non-polar | 111 | Commonly used, good for solubilizing organic reactants. |

| Dioxane | Polar aprotic | 101 | Often a good choice, but has safety and environmental concerns. sigmaaldrich.com |

| Tetrahydrofuran (THF) | Polar aprotic | 66 | Effective, but its lower boiling point might limit reaction temperatures. nih.gov |

| Dimethylformamide (DMF) | Polar aprotic | 153 | Can be effective, especially for less reactive substrates, but can be difficult to remove. rsc.org |

The selection of the optimal solvent would require experimental screening to balance reactant solubility, catalyst performance, and ease of product isolation.

Base Catalysis and Co-Catalyst Utilization

The base plays a critical role in the catalytic cycle of C-N cross-coupling reactions, primarily in the deprotonation of the amine and regeneration of the active catalyst. ysu.am The strength and nature of the base can influence the reaction rate and substrate scope.

| Base | pKa of Conjugate Acid | Type | Common Applications in Diarylamine Synthesis |

| Sodium tert-butoxide (NaOt-Bu) | ~19 | Strong, non-nucleophilic | Highly effective for a wide range of substrates in Buchwald-Hartwig amination. ysu.am |

| Cesium carbonate (Cs2CO3) | ~10.3 | Mild, inorganic | A good choice for substrates sensitive to strong bases. ysu.am |

| Potassium phosphate (B84403) (K3PO4) | ~12.3 | Mild, inorganic | Another effective mild base. ysu.am |

| Sodium hydroxide (NaOH) | ~15.7 | Strong | Can be used in some rearrangement reactions and deacetylation. nih.govysu.am |

The choice of base must be compatible with the functional groups present in the reactants. For the proposed synthesis, a strong base like NaOt-Bu would likely be effective for a Buchwald-Hartwig approach, while NaOH would be suitable for the rearrangement and deacetylation steps.

Temperature and Pressure Effects on Reaction Efficacy

Temperature is a critical parameter that influences the rate of reaction. Generally, higher temperatures increase the reaction rate, but can also lead to catalyst decomposition or the formation of side products. umich.edu For Buchwald-Hartwig aminations, typical reaction temperatures range from 80 to 110 °C. ysu.am The optimal temperature needs to be determined experimentally to achieve a balance between reaction time and yield.

Pressure is not typically a significant variable in these types of solution-phase reactions unless volatile reagents are used or if the reaction is conducted in a sealed vessel to reach temperatures above the solvent's boiling point.

Green Chemistry Approaches in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the choice of solvents, catalysts, and reaction conditions.

Solvent Selection : Replacing hazardous solvents like dioxane and DMF with more environmentally benign alternatives such as cyclopentyl methyl ether (CPME) or even water, where feasible, is a primary goal. nih.gov The use of biphasic systems can also facilitate product separation and catalyst recycling. nih.gov

Catalyst Choice : While palladium is a highly effective catalyst, it is a precious metal. Research into using more abundant and less toxic base metals like copper or nickel for C-N cross-coupling reactions is an active area. sigmaaldrich.com Furthermore, developing heterogeneous catalysts that can be easily recovered and reused can significantly improve the sustainability of the process. nih.gov

Energy Efficiency : Optimizing reactions to proceed at lower temperatures and under atmospheric pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. umich.edu

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Direct C-H activation or coupling reactions that avoid the use of pre-functionalized starting materials can improve atom economy.

A recent development in green diarylamine synthesis involves a metal-free cascade reaction using diaryliodonium salts, which are considered to have low toxicity and lead to less waste. etsu.edu Another approach utilizes nitrosonium-initiated C-N bond formation with environmentally friendly reagents like nitrates and iron powder. patsnap.com Exploring the applicability of these methods to the synthesis of this compound could offer a significantly greener pathway.

Mechanistic Investigations and Reactivity Studies of 2,6 Dichloro 4 Methoxyphenyl Phenylamine

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine is central to its reactivity. However, this nucleophilicity is tempered by two main factors: steric hindrance from the two ortho-chloro substituents on one phenyl ring and delocalization of the lone pair into both aromatic systems.

The secondary amine can undergo N-alkylation and N-arylation to form tertiary amines. These reactions typically require electrophilic alkylating or arylating agents and often proceed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. The reaction rate is influenced by the steric bulk of both the amine and the alkylating agent. Given the significant steric hindrance around the nitrogen atom from the two ortho-chloro groups, reactions with bulky alkyl halides would be expected to proceed slowly.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are modern and efficient methods for N-arylation. cmu.edu These reactions couple the amine with an aryl halide or triflate. A catalyst system, typically a palladium precursor like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), is employed. cmu.edu The choice of ligand is often crucial and depends on the electronic properties of the coupling partners. cmu.edu Copper-catalyzed N-arylation reactions, known as the Ullmann condensation or the Chan-Evans-Lam coupling, provide an alternative, often complementary, approach using arylboronic acids or aryl halides. nih.gov

Table 1: Representative N-Alkylation and N-Arylation Reactions of Secondary Amines

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| N-Methylation | Methyl iodide (CH₃I) | NaH, THF | N-Methyl-(2,6-dichloro-4-methoxyphenyl)phenylamine |

| N-Benzylation | Benzyl bromide (BnBr) | K₂CO₃, Acetonitrile (B52724) | N-Benzyl-(2,6-dichloro-4-methoxyphenyl)phenylamine |

| N-Arylation | 4-Bromotoluene | Pd(OAc)₂, Xantphos, Cs₂CO₃ | N-(4-tolyl)-(2,6-dichloro-4-methoxyphenyl)phenylamine |

| N-Arylation | Phenylboronic acid | Cu(OAc)₂, Pyridine (B92270) | N,N-bis(2,6-dichloro-4-methoxyphenyl)amine |

This table is illustrative and shows expected products based on general reactivity principles.

Acylation: The secondary amine reacts readily with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form N,N-disubstituted amides. These reactions are typically fast and irreversible. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is common to neutralize the acid byproduct (e.g., HCl). A patent for the preparation of 2,6-dichlorodiphenylamine (B195790) describes a related acylation reaction where phenylamine reacts with chloroacetyl chloride. google.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides. The Hinsberg test, which uses benzenesulfonyl chloride, is a classic chemical test that can differentiate primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide. The sulfonamide derived from (2,6-Dichloro-4-methoxyphenyl)phenylamine would be insoluble in alkali.

The oxidation potential of the amine functionality is a measure of the ease with which it can lose an electron to form a radical cation. This property is highly sensitive to the electronic environment. Electron-donating groups, like the methoxy (B1213986) group, lower the oxidation potential (making it easier to oxidize), while electron-withdrawing groups, like the chloro substituents, increase it (making it harder to oxidize).

Studies on various substituted anilines have shown a clear correlation between the electronic nature of the substituents and their oxidation potentials. rsc.org For this compound, the electron-donating effect of the para-methoxy group is counteracted by the strong inductive electron-withdrawing effect of the two ortho-chloro groups and the delocalization of the nitrogen lone pair across two phenyl rings. This combination would be expected to result in a relatively high oxidation potential compared to a simple N-alkylaniline.

Reduction of the secondary amine itself is not a common transformation under standard chemical conditions. The amine functional group is generally stable to reducing agents unless adjacent to other reducible functionalities.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings in the molecule have different electronic properties and thus different reactivities towards aromatic substitution.

Electrophilic aromatic substitution (SₑAr) involves the attack of an electrophile on the π-system of the aromatic ring. wikipedia.orglibretexts.org The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring.

On the (2,6-Dichloro-4-methoxyphenyl) Ring:

-OCH₃ (Methoxy group): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.

-Cl (Chloro group): This is a deactivating, ortho, para-directing group. It withdraws electron density through induction (deactivating) but can donate electron density through resonance (directing effect).

-NH- (Amine bridge): This group also influences the ring to which it is attached, acting as an activating, ortho, para-director.

On the Unsubstituted Phenyl Ring:

The secondary amine bridge (-NH-) is an activating, ortho, para-directing group. wikipedia.org It enriches the electron density at the ortho (C2', C6') and para (C4') positions, making them the most likely sites for electrophilic attack. Steric hindrance from the other bulky ring might slightly favor substitution at the less hindered para position over the ortho positions.

Nucleophilic Aromatic Substitution (SₙAr): This reaction is less common than SₑAr and requires a strongly electron-deficient aromatic ring (i.e., with powerful electron-withdrawing groups) and a strong nucleophile. libretexts.orglibretexts.org The unsubstituted phenyl ring is not a candidate for SₙAr. The dichlorinated ring is more susceptible, as the chloro atoms can act as leaving groups. For SₙAr to occur efficiently, there typically needs to be a strong electron-withdrawing group (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this compound, the methoxy group is electron-donating, which disfavors the SₙAr mechanism. Therefore, displacing the chloro atoms via a standard SₙAr pathway would be challenging.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Ring | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | Unsubstituted Phenyl | (2,6-Dichloro-4-methoxyphenyl)(4-nitrophenyl)amine |

| Bromination | Br⁺ | Unsubstituted Phenyl | (4-Bromophenyl)(2,6-dichloro-4-methoxyphenyl)amine |

| Friedel-Crafts Acylation | CH₃CO⁺ | Unsubstituted Phenyl | 1-(4-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl)ethan-1-one |

| Nitration | NO₂⁺ | Substituted Phenyl | (2,6-Dichloro-4-methoxy-3-nitrophenyl)phenylamine |

This table is illustrative and shows predicted products based on established directing effects of substituents.

Modern synthetic chemistry has developed methods for the selective functionalization of specific C-H bonds, often using transition metal catalysis. digitellinc.comuchicago.edu

Directed Ortho-Metalation (DoM): The methoxy group on the substituted ring could potentially direct lithiation (using an organolithium reagent like n-BuLi) to the adjacent C3 and C5 positions. The resulting organolithium species can then be trapped with various electrophiles, allowing for precise installation of new functional groups.

Palladium-Catalyzed C-H Activation/Functionalization: The secondary amine itself can act as a directing group in palladium-catalyzed reactions to functionalize the ortho C-H bonds of the unsubstituted phenyl ring. This strategy allows for the introduction of aryl, alkyl, or other groups at the C2' and C6' positions, a transformation that is often difficult to achieve through classical electrophilic substitution. researchgate.net

Radical-Based C-H Functionalization: Reversible hydrogen atom transfer (HAT) catalysis is an emerging strategy for the site-selective functionalization of C-H bonds, particularly those alpha to heteroatoms like nitrogen. nih.govchemrxiv.org While this is more commonly applied to alkylamines, related principles could potentially be adapted for the selective functionalization of C-H bonds on the aromatic rings under specific photocatalytic or radical-initiating conditions.

These advanced strategies offer pathways to synthesize derivatives of this compound that are inaccessible through traditional methods, enabling the construction of complex molecular architectures with high precision. nih.gov

Stability and Degradation Pathways under Controlled Chemical Conditions

The stability of diarylamines, including this compound, is a critical factor in their synthesis, storage, and application. While specific degradation pathways for this exact molecule are not extensively detailed in publicly available literature, general principles of diarylamine chemistry allow for the prediction of its behavior under various controlled chemical conditions. The presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group on one of the phenyl rings introduces electronic asymmetry that influences the molecule's stability and degradation profile.

Under acidic conditions, the primary site of reactivity is the nitrogen atom of the amine bridge. Protonation of the nitrogen can occur, potentially leading to hydrolysis of the C-N bond, although this is generally slow for diarylamines. The rate of hydrolysis would be influenced by the steric hindrance provided by the ortho-chloro substituents, which may shield the nitrogen atom from attack.

In oxidative environments, diarylamines are susceptible to oxidation, which can lead to the formation of colored products. The reaction can proceed through a radical cation intermediate, followed by coupling reactions to form complex polymeric structures. The methoxy group, being electron-donating, can activate the substituted phenyl ring towards oxidative degradation.

The stability of this compound under various pH and temperature conditions is a key area for further investigation to fully characterize its chemical properties.

Table 1: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Reactivity/Degradation Pathway | Potential Products |

| Strong Acid (e.g., HCl, H₂SO₄) | Protonation of the amine nitrogen; potential for slow hydrolysis of the C-N bond. | (2,6-Dichloro-4-methoxyphenyl)ammonium salt, 2,6-Dichloro-4-methoxyaniline (B19904), Aniline (B41778) |

| Strong Base (e.g., NaOH) | Generally stable, but deprotonation of the amine is possible with very strong bases. | Sodium (2,6-dichloro-4-methoxyphenyl)(phenyl)amide |

| Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Oxidation of the amine and/or the methoxy-substituted ring. | Complex colored products, quinone-imine structures, polymeric materials. |

| Reducing Agents (e.g., NaBH₄, H₂/Pd) | Generally stable; reduction of the aromatic rings requires harsh conditions. | --- |

| Elevated Temperature | Potential for thermal decomposition, dependent on the atmosphere (oxidative or inert). | Fragmentation products, char. |

Exploration of Novel Reaction Pathways and Transformations Involving the Diarylamine Moiety

The diarylamine moiety in this compound is a versatile functional group for exploring novel reaction pathways. The nitrogen atom and the adjacent aromatic rings can participate in a variety of chemical transformations, leading to the synthesis of more complex molecular architectures.

One area of exploration is C-N cross-coupling reactions . While this compound is itself a product of a C-N coupling reaction, the diarylamine can potentially undergo further N-arylation or N-alkylation reactions under appropriate catalytic conditions (e.g., using palladium or copper catalysts). This would allow for the synthesis of triarylamines or N-alkyl-N,N-diarylamines.

Cyclization reactions represent another important pathway for transforming the diarylamine scaffold. Depending on the reaction conditions and the presence of other functional groups, intramolecular cyclization could lead to the formation of heterocyclic compounds such as carbazoles or phenazines. For instance, oxidative cyclization could be a potential route to novel heterocyclic systems.

The reactivity of the chlorine substituents on the dichlorophenyl ring also offers opportunities for novel transformations. Nucleophilic aromatic substitution (SNAr) reactions could be employed to replace the chlorine atoms with other functional groups, such as amines, alkoxides, or thiolates. The success of such reactions would depend on the reaction conditions and the nature of the nucleophile. For example, chemoselective SNAr reactions have been studied on similar chloro-substituted aromatic compounds. researchgate.net

Furthermore, the development of photochemical methods could unlock new reaction pathways. rsc.orgresearchgate.net Visible-light photocatalysis has emerged as a powerful tool for a variety of chemical transformations, and its application to diarylamines could lead to novel C-H functionalization or other unexpected reactivity patterns.

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | Triarylamines |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-N,N-diarylamines |

| Oxidative Cyclization | Oxidizing agent (e.g., DDQ, Fe(III)) | Carbazoles or other fused heterocycles |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R₂NH, RO⁻), Base, Heat | Substituted diarylamines (Cl replaced) |

| Directed C-H Functionalization | Transition metal catalyst (e.g., Pd, Rh), Directing group | Aryl- or alkyl-functionalized diarylamines |

Advanced Spectroscopic Characterization of 2,6 Dichloro 4 Methoxyphenyl Phenylamine in Research

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.

Characteristic Vibrational Modes of the Amine, Aromatic, and Methoxy (B1213986) Groups

The IR spectrum of (2,6-Dichloro-4-methoxyphenyl)phenylamine is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. The precise wavenumbers can be influenced by the electronic effects of the substituents on the aromatic rings.

Amine Group (N-H): The secondary amine group (N-H) typically shows a single, sharp to medium absorption band in the region of 3300-3500 cm⁻¹. The intensity of this band can vary. In aniline (B41778), for instance, the N-H stretching vibrations are well-documented. nist.gov

Aromatic Rings (C-H, C=C): Aromatic C-H stretching vibrations are generally observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The C=C in-plane stretching vibrations of the benzene (B151609) rings will produce a set of two to four sharp, medium to strong absorption bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the rings influences the exact position and number of these bands.

Methoxy Group (C-O, C-H): The methoxy group (-OCH₃) will present several characteristic bands. An asymmetrical C-O-C stretching vibration is expected to appear as a strong band between 1200 and 1275 cm⁻¹. A symmetrical C-O-C stretching band is typically found in the 1000-1075 cm⁻¹ region. Additionally, the C-H stretching vibrations of the methyl group will be located in the 2850-2960 cm⁻¹ range.

Chloro Group (C-Cl): The C-Cl stretching vibrations for aryl chlorides typically appear as strong to medium bands in the region of 1000-1100 cm⁻¹. In a molecule like 2,6-dichloro-4-nitroaniline, the C-Cl stretching vibrations are identified in the spectral region of 505–710 cm⁻¹. ajeee.co.in

A hypothetical summary of the expected IR absorption bands is provided in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methoxy Group | 2850 - 2960 |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Methoxy Group | 1200 - 1275 |

| Symmetric C-O-C Stretch | Methoxy Group | 1000 - 1075 |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 |

Hydrogen Bonding Interactions in the Solid State (if applicable)

In the solid state, intermolecular hydrogen bonding can significantly influence the position and shape of the N-H stretching vibration in the IR spectrum. The N-H group of the secondary amine can act as a hydrogen bond donor, while the oxygen atom of the methoxy group or the nitrogen atom itself can act as a hydrogen bond acceptor. This interaction can lead to a broadening of the N-H absorption band and a shift to a lower wavenumber (red shift) compared to its position in a non-polar solvent or the gas phase. The extent of this shift provides information about the strength of the hydrogen bonding. Studies on aniline-phenol cocrystals have demonstrated the formation of hydrogen-bonded tetramer supramolecular synthons. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions within the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The chromophore of this compound consists of the two aromatic rings linked by the amine bridge, with the methoxy and chloro substituents.

The electronic spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the aromatic rings. truman.edu These transitions are typically intense. The presence of the amine and methoxy groups, which are auxochromes, is likely to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen and oxygen atoms. youtube.comyoutube.com

The chlorine atoms, also considered auxochromes, can have a more complex effect. While they have lone pairs that can participate in resonance, their inductive electron-withdrawing effect can also influence the energy of the molecular orbitals.

In similar aromatic amines and phenols, multiple absorption bands are often observed. For example, aniline exhibits characteristic absorption in the near-ultraviolet region. nist.govscience-softcon.de The electronic transitions in substituted indoles, which also feature an aromatic ring with an amino-like group, are sensitive to the electronic nature of the substituents. nih.gov

A hypothetical UV-Vis absorption data table is presented below, based on the expected electronic transitions for this type of chromophore.

| Electronic Transition | Chromophore System | Expected Wavelength Range (nm) |

| π → π | Phenyl Rings | 200 - 250 |

| π → π | Extended Conjugated System | 250 - 350 |

It is important to note that the actual absorption maxima (λmax) and molar absorptivity (ε) would need to be determined experimentally. The solvent used for the analysis can also influence the position of the absorption bands.

Crystallographic Analysis and Solid State Characteristics of 2,6 Dichloro 4 Methoxyphenyl Phenylamine

Single-Crystal X-ray Diffraction Studies

To date, a comprehensive single-crystal X-ray diffraction study for the specific compound (2,6-Dichloro-4-methoxyphenyl)phenylamine has not been reported in publicly accessible crystallographic databases. Such a study would provide precise details about the molecular structure and packing in the solid state. However, based on the crystallographic analyses of structurally related diphenylamine (B1679370) derivatives, certain structural features and intermolecular interactions can be anticipated.

Molecular Conformation and Bond Geometries in the Crystalline State

In the absence of specific experimental data for this compound, the molecular conformation is expected to be non-planar. The two phenyl rings are likely to be twisted with respect to each other around the C-N-C bridge. This twist, or dihedral angle, is a common feature in diphenylamine derivatives and is influenced by the steric hindrance imposed by the ortho-substituents—in this case, the two chlorine atoms.

The bond lengths and angles within the molecule are expected to conform to standard values for similar organic compounds. The C-Cl, C-O, C-N, and C-C bond lengths, as well as the bond angles within the phenyl rings and at the amine nitrogen and ether oxygen, would be anticipated to be within typical ranges observed for substituted aromatic compounds. A hypothetical data table of expected bond geometries is presented below, based on general values for similar molecular fragments.

| Parameter | Expected Value Range |

| C-Cl Bond Length (Å) | 1.72 - 1.75 |

| C-O (methoxy) Bond Length (Å) | 1.35 - 1.38 |

| C-N Bond Length (Å) | 1.40 - 1.44 |

| C-C (aromatic) Bond Length (Å) | 1.38 - 1.41 |

| C-N-C Bond Angle (°) | 120 - 128 |

| C-O-C Bond Angle (°) | 116 - 120 |

Note: These are generalized expected values and require experimental verification through single-crystal X-ray diffraction.

Intermolecular Interactions and Packing Efficiency

The crystal packing of this compound would likely be stabilized by a network of weak intermolecular interactions. Given the functional groups present in the molecule, several types of interactions can be postulated:

C-H···Cl Interactions: The hydrogen atoms on the phenyl rings could form weak hydrogen bonds with the electronegative chlorine atoms of neighboring molecules.

C-H···O Interactions: The hydrogen atoms on the phenyl rings and the methoxy (B1213986) group could also interact with the oxygen atom of the methoxy group on adjacent molecules.

Polymorphism and Crystallization Engineering

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. There is currently no published research on the polymorphism of this compound. The study of polymorphism is critical as different crystalline forms can have significant impacts on a compound's properties.

Crystallization engineering, the deliberate control of crystal structure, could be employed to explore the potential polymorphic landscape of this compound. By varying crystallization conditions such as solvent, temperature, and cooling rate, it might be possible to isolate different crystalline forms.

Powder X-ray Diffraction (PXRD) for Bulk Purity and Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. While a reference PXRD pattern for this compound is not available in the public domain, this technique would be essential for several aspects of its solid-state analysis.

Once a crystalline form is obtained, its PXRD pattern serves as a unique "fingerprint." This pattern can be used for:

Phase Identification: Comparing the experimental PXRD pattern of a sample to a reference pattern would confirm the identity of the crystalline phase.

Bulk Purity Assessment: PXRD can detect the presence of crystalline impurities in a bulk sample. Each crystalline phase will produce its own characteristic pattern, allowing for the identification of contaminants.

Polymorph Screening: If different polymorphs of this compound were to be discovered, PXRD would be a primary tool for distinguishing between them, as each polymorph would have a unique diffraction pattern.

Computational Chemistry and Theoretical Modeling of 2,6 Dichloro 4 Methoxyphenyl Phenylamine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2,6-Dichloro-4-methoxyphenyl)phenylamine, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energy of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the geometry of this compound can be optimized to its lowest energy state. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

The optimization process reveals a non-planar structure for this compound. The phenyl rings are twisted relative to each other due to the steric hindrance imposed by the ortho-chloro substituents on one ring and the hydrogen atoms on the other. The methoxy (B1213986) group and the amine hydrogen also influence the final conformation. The total electronic energy calculated for the optimized structure is a key parameter for assessing its stability.

Table 1: Selected Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-311G(d,p))

| Parameter | Value |

| C-N Bond Length (Amine Bridge) | 1.405 Å |

| C-Cl Bond Length (Average) | 1.742 Å |

| C-O Bond Length (Methoxy) | 1.368 Å |

| C-N-C Bond Angle | 128.5° |

| Phenyl-N-Phenyl Dihedral Angle | 55.2° |

Note: The data in this table is representative and based on typical values for similar structures.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative chlorine and oxygen atoms, as well as the nitrogen atom of the amine group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the amine hydrogen, making them potential sites for nucleophilic interaction. The phenyl rings would exhibit a more neutral potential, though the electron-withdrawing chlorine atoms and the electron-donating methoxy group would create some polarization.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

In this compound, the HOMO is expected to be localized primarily on the phenylamine moiety, particularly the nitrogen atom and the unsubstituted phenyl ring, which are more electron-rich. The LUMO, on the other hand, would likely be distributed over the dichlorinated phenyl ring, influenced by the electron-withdrawing nature of the chlorine atoms.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations can predict these energy levels and the resulting gap, providing insights into the molecule's potential for charge transfer interactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.62 |

Note: The data in this table is representative and based on theoretical calculations for similar aromatic amines.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility. By simulating the movement of atoms over time, MD can explore the different conformations the molecule can adopt at a given temperature.

For this compound, MD simulations would reveal the rotational dynamics around the C-N bonds, showing how the phenyl rings move relative to each other. These simulations can also illustrate the flexibility of the methoxy group. Understanding the accessible conformations is important for predicting how the molecule might interact with other molecules or biological targets. For instance, MD simulations have been used to study the solvation shells and interactions of complex organic dyes in solution. researchgate.net

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to validate the computed structure and electronic properties.

NMR Chemical Shifts: By using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netacs.org The calculated shifts are sensitive to the electronic environment of each nucleus and can help in the assignment of experimental spectra.

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies correspond to the peaks in an infrared (IR) spectrum. The calculated IR spectrum can aid in identifying characteristic vibrational modes, such as the N-H stretch, C-Cl stretches, and the aromatic C-H and C=C vibrations.

Theoretical Studies of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies.

For example, theoretical studies could explore electrophilic substitution reactions on the phenyl rings, predicting the most likely sites of reaction based on the calculated charge distributions and orbital energies. Similarly, reactions involving the amine group, such as N-alkylation or N-acylation, could be modeled to understand their energetic feasibility and stereochemical outcomes. Such studies provide a deeper understanding of the molecule's reactivity and can guide the design of new synthetic routes.

Chemical Transformations and Derivative Chemistry of 2,6 Dichloro 4 Methoxyphenyl Phenylamine

Synthesis of N-Substituted Derivatives for Modulating Electronic and Steric Properties

The secondary amine in (2,6-dichloro-4-methoxyphenyl)phenylamine serves as a key handle for the introduction of a wide variety of substituents. These modifications can profoundly impact the molecule's electronic properties, such as its oxidation potential and charge-transport characteristics, as well as its steric bulk, which can influence its solid-state packing and solubility.

N-Alkylation and N-Acylation:

Standard N-alkylation and N-acylation protocols can be readily applied to this compound. N-alkylation can be achieved by reacting the parent amine with alkyl halides in the presence of a base. The choice of base and solvent is crucial to ensure efficient deprotonation of the secondary amine without promoting side reactions.

N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction introduces an amide functionality, which can significantly alter the electronic nature of the nitrogen atom by withdrawing electron density.

N-Arylation:

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful tools for the N-arylation of diphenylamines. wikipedia.orgrug.nllibretexts.orgwikipedia.org The Buchwald-Hartwig reaction, which employs a palladium catalyst with a suitable phosphine (B1218219) ligand, is particularly versatile and allows for the coupling of a broad range of aryl halides or triflates under relatively mild conditions. The Ullmann condensation, a more classical approach, utilizes a copper catalyst, often at higher temperatures. wikipedia.orgorganic-chemistry.org These methods enable the synthesis of triarylamines with tailored electronic and photophysical properties.

| Derivative Type | General Structure | Synthetic Method | Potential Impact |

| N-Alkyl | Alkyl halide, Base | Increased solubility, modified steric hindrance | |

| N-Acyl | Acyl chloride/anhydride (B1165640), Base | Electron-withdrawing, altered electronic properties | |

| N-Aryl | Buchwald-Hartwig or Ullmann coupling | Extended conjugation, tunable redox potentials |

Synthesis of Ring-Substituted Derivatives via Selective Aromatic Functionalization

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the influence of their respective substituents. The methoxy- and amino-substituted ring is highly activated, while the unsubstituted phenyl ring is less so. This difference in reactivity can be exploited for selective functionalization.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are expected to occur preferentially on the more activated dichloromethoxyphenyl ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org The directing effects of the substituents will guide the position of the incoming electrophile. The methoxy (B1213986) group is a strong ortho-, para-director, while the amino group is also an ortho-, para-director. However, the existing chloro substituents will provide steric hindrance and also influence the regioselectivity.

Directed Ortho-Metalation:

Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.orgorganic-chemistry.org In the case of this compound, the methoxy group or a suitably modified amino group could act as a directed metalation group (DMG). Treatment with a strong organolithium base would lead to deprotonation at the ortho position to the DMG, followed by quenching with an electrophile to introduce a new substituent with high regiocontrol.

| Reaction Type | Reagents | Expected Regioselectivity | Potential Functional Groups |

| Halogenation | Br2, FeBr3 or NBS | Ortho/para to methoxy/amino group | -Br, -Cl |

| Nitration | HNO3, H2SO4 | Ortho/para to methoxy/amino group | -NO2 |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Ortho/para to methoxy/amino group | -C(O)R |

| Directed Ortho-Metalation | n-BuLi, Electrophile | Ortho to directing group | -Alkyl, -Aryl, -SiR3, -CHO, etc. |

Exploration of Intramolecular and Intermolecular Cyclization Reactions

The diphenylamine (B1679370) framework is a versatile precursor for the synthesis of various fused heterocyclic systems through intramolecular and intermolecular cyclization reactions. These reactions can lead to the formation of valuable carbazole, acridine, and phenazine derivatives.

Carbazole Synthesis:

Carbazoles can be synthesized from diphenylamines through intramolecular C-C bond formation. organic-chemistry.org This can be achieved via photochemical cyclization or through transition-metal-catalyzed C-H activation. For example, palladium-catalyzed oxidative cyclization of N,N-diarylamines is a known method for carbazole synthesis. nih.gov Thermal cyclization, sometimes catalyzed by iodine, is another approach. rsc.org

Acridine Synthesis:

The Bernthsen acridine synthesis involves the condensation of a diphenylamine with a carboxylic acid in the presence of a Lewis acid catalyst, such as zinc chloride, at high temperatures. firsthope.co.inpharmaguideline.comslideshare.netnih.gov This reaction would lead to the formation of a new six-membered ring, resulting in an acridine scaffold.

Phenazine Synthesis:

Phenazines can be prepared through the reductive cyclization of dinitrodiphenylamines or the oxidative cyclization of diaminodiphenylamines. bohrium.comguidechem.comnih.gov This would require prior functionalization of the aromatic rings of this compound to introduce the necessary nitro or amino groups.

| Heterocycle | General Structure of Product | Key Reaction Type | Typical Reagents/Conditions |

| Carbazole | Intramolecular C-C bond formation | Pd catalyst, oxidant or light | |

| Acridine | Condensation with carboxylic acid | Carboxylic acid, ZnCl2, heat | |

| Phenazine | Reductive or oxidative cyclization | Requires pre-functionalization (nitro/amino groups) |

Incorporation into Polymeric or Supramolecular Systems for Advanced Materials Research

The unique electronic and structural features of this compound make it an attractive building block for the construction of advanced materials, such as polymers and supramolecular assemblies.

Polymeric Systems:

Diphenylamine units can be incorporated into polymer backbones to impart specific electronic or antioxidant properties. google.com Polymerization can be achieved through various methods, including oxidative polymerization of the diphenylamine monomer or by incorporating it as a monomer in condensation polymerization reactions, for example, to form polyamides or polyimides. mdpi.commdpi.comresearchgate.net The resulting polymers may find applications in organic electronics, as antioxidants, or as high-performance materials.

Supramolecular Systems:

The diphenylamine scaffold can be functionalized with recognition motifs to enable its participation in supramolecular self-assembly. researchgate.netnih.gov By introducing hydrogen bonding sites, metal-coordinating ligands, or other non-covalent interaction sites, this compound derivatives can be designed to form well-defined supramolecular architectures such as capsules, cages, or extended networks. These assemblies can exhibit interesting host-guest chemistry, stimuli-responsive behavior, or emergent photophysical properties.

| Material Type | Method of Incorporation | Potential Properties and Applications |

| Polymers | Oxidative polymerization, condensation polymerization | Electroactivity, antioxidant properties, thermal stability |

| Supramolecular Assemblies | Functionalization with recognition motifs | Host-guest chemistry, stimuli-responsiveness, unique photophysics |

Applications of 2,6 Dichloro 4 Methoxyphenyl Phenylamine As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Substituted Diarylamines

The diarylamine framework is a common structural motif in many biologically active compounds and functional materials. (2,6-Dichloro-4-methoxyphenyl)phenylamine serves as a foundational component for elaborating upon this core structure to generate more complex derivatives.

The significance of dichlorinated diarylamines as precursors is well-documented. For instance, the closely related compound 2,6-dichlorodiphenylamine (B195790) is a pivotal intermediate in the industrial production of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). Modern synthetic strategies to access these types of compounds have evolved to improve efficiency. One advanced method is a one-pot synthesis that involves the acylation of an aniline (B41778), followed by an etherification reaction and a base-mediated Smiles rearrangement to form the diarylamine structure.

Furthermore, synthetic methodologies for analogous complex diarylamines have been reported. For example, 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol can be synthesized by reacting 2,6-dichloro-4-aminophenol with phenol (B47542) in a basic solution of sodium hypochlorite. google.com This type of reaction highlights a general approach where a substituted aniline or phenol can be coupled to create more intricate diarylamine structures.

Table 1: Examples of Diarylamine Precursors and Their Complex Products To view the data, click on the table rows.

Click to expand

| Precursor Compound | Synthetic Product | Application of Product |

| 2,6-Dichlorodiphenylamine | Diclofenac | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| 2,6-Dichloro-4-aminophenol & Phenol | 2,6-Dichloro-4-((4-hydroxyphenyl)amino)phenol | Chemical Synthesis google.com |

Building Block for the Construction of Heterocyclic Compounds

The nitrogen atom and the substituted aromatic rings of this compound provide reactive sites for cyclization reactions, enabling its use as a key building block for various heterocyclic compounds. These heterocycles are central to medicinal chemistry and materials science.

Palladium-catalyzed amination reactions are a powerful tool for C-N bond formation and are employed to synthesize heterocyclic systems from halo-substituted precursors. nih.gov For example, ligands such as Ph-JosiPhos and Cy-JosiPhos have proven efficient in the amination of halosubstituted heterocycles, allowing for the synthesis of complex structures like unsymmetrical 4,6-diaminopyrimidines. nih.gov This methodology could be applied to this compound to construct novel heterocyclic derivatives.

The utility of the methoxyphenyl group as a component in heterocycles is well-established.

Triazines : 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine is synthesized from p-methoxyphenylboronic acid and cyanuric chloride via Suzuki coupling and serves as an important intermediate. google.comresearchgate.net

Pyridines : 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine has been synthesized through the condensation of 4-methoxyacetophenone and benzaldehyde, demonstrating the incorporation of the methoxyphenyl moiety into a pyridine (B92270) core. nih.gov

General Heterocycles : Substituted anilines, a class to which the target compound belongs, are widely used as starting materials for a variety of heterocyclic systems, including indoles, quinazolines, and fluorenones. researchgate.net

Table 2: Synthesis of Heterocyclic Compounds from Related Precursors To view the data, click on the table rows.

Click to expand

| Precursor(s) | Resulting Heterocycle | Synthetic Method |

| p-Methoxyphenylboronic acid, Cyanuric chloride | 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | Suzuki Coupling google.com |

| 4-Methoxyacetophenone, Benzaldehyde, Ammonia | 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine | Microwave-assisted condensation nih.gov |

| 4,6-Dichloropyrimidine, Adamantane-containing amines | Adamantane-substituted 4,6-Diaminopyrimidines | Pd-catalyzed Amination nih.gov |

Use in the Development of Functional Organic Materials

The specific substitution pattern of this compound makes it and related structures attractive for the development of functional organic materials with tailored electronic and photophysical properties.

The derivatives of methoxyphenyl triazines are a prime example. 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a key intermediate used in the synthesis of triazine-based ultraviolet (UV) light absorbers. google.comresearchgate.net Similarly, other structurally related compounds serve as crucial intermediates for important commercial products. 2,6-Dichloro-4-trifluoromethyl-aniline is a vital building block for the pesticide Fipronil. google.com

The broader class of substituted anilines has found applications in various advanced materials. Substituted 2,6-dicyanoanilines, for example, have been investigated as components for non-linear optical materials, light-emitting diodes, and specialized polymers. researchgate.net Furthermore, the 4-methoxyphenyl (B3050149) group is a component in molecules designed for photo-responsive applications, such as 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde, which is a precursor to photoacid generators used in photolithography. researchgate.net While direct use of this compound as a ligand for catalysis is not extensively documented, diarylamines are a known class of ligands, and its structural features make it a potential candidate for such applications.

Table 3: Functional Materials Derived from Related Phenylamine/Aniline Precursors To view the data, click on the table rows.

Click to expand

| Precursor/Related Compound | Type of Functional Material | Specific Application |

| 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | UV Absorber Intermediate | UV Protection in Materials google.comresearchgate.net |

| 2,6-Dichloro-4-trifluoromethyl-aniline | Pesticide Intermediate | Synthesis of Fipronil google.com |

| Substituted 2,6-Dicyanoanilines | Electronic Materials | Light-Emitting Diodes, Polymers researchgate.net |

| 4-(4-Methoxyphenyl)-2,6-dinitrobenzaldehyde | Photoacid Generator Precursor | Photolithography researchgate.net |

Role in Methodologies for Protecting Group Strategies

In the context of complex, multi-step organic synthesis, protecting group strategies are essential for masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.org The amine group is highly nucleophilic and typically requires protection during sequences that involve reactions with electrophiles. organic-chemistry.org

The most common strategy for protecting amines is to convert them into carbamates, which renders the nitrogen atom significantly less nucleophilic. masterorganicchemistry.comyoutube.com This is achieved by reacting the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). masterorganicchemistry.comyoutube.com

A key concept in advanced synthesis is "orthogonal protection," where multiple functional groups are protected with groups that can be removed under different, non-interfering conditions. organic-chemistry.orgmasterorganicchemistry.com For example, a Boc group is removed with acid, while an Fmoc group is removed with a base. organic-chemistry.org This allows for the selective deprotection and reaction of one specific site in a complex molecule. masterorganicchemistry.comnih.gov The development of new protecting groups, such as the dM-Dmoc group which is removed under nearly neutral oxidative conditions, aims to expand the toolbox of orthogonal strategies available to chemists. nih.gov

While this compound is a stable synthetic intermediate, its synthesis and subsequent use in larger molecules rely on the principles of protecting group chemistry. The diarylamine nitrogen is less nucleophilic than a primary arylamine, a property that chemists can exploit. In a synthetic route, the formation of the diarylamine could be strategically timed to modulate the reactivity of the nitrogen atom, effectively using the entire phenyl group as a permanent "protecting" or modifying group to achieve a desired chemical transformation elsewhere in the molecule.

Table 4: Common Amine Protecting Groups and Deprotection Conditions To view the data, click on the table rows.

Click to expand

| Protecting Group | Abbreviation | Common Reagent for Installation | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) masterorganicchemistry.comyoutube.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Basic conditions (e.g., piperidine) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation (H₂, Pd-C) masterorganicchemistry.comyoutube.com |

| dM-Dmoc | dM-Dmoc | - | Nearly neutral oxidative conditions nih.gov |

Advanced Analytical Techniques for Comprehensive Characterization in Academic Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of (2,6-Dichloro-4-methoxyphenyl)phenylamine and separating it from potential impurities or starting materials. The choice of stationary and mobile phases is critical for achieving optimal separation. Given the non-polar nature of the diarylamine core and the presence of polar functional groups (methoxy and amine), a reverse-phase HPLC method is generally most suitable.

A typical HPLC setup for analyzing dichlorinated diphenylamine (B1679370) derivatives would employ a C18 or a specialized reverse-phase column. For instance, a method for the closely related compound 2,6-Dichloro-N-phenylaniline utilizes a Newcrom R1 reverse-phase column, which has low silanol (B1196071) activity, minimizing peak tailing for amine-containing compounds. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid additive like phosphoric acid or formic acid to ensure the analyte is in a single ionic form and to improve peak shape. sielc.com For this compound, a gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the main compound from both more polar and less polar impurities.

Detection is typically achieved using a UV detector, as the aromatic rings in the molecule are strong chromophores. The wavelength of detection would be set at the λmax of the compound to ensure maximum sensitivity. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For preparative HPLC, the developed analytical method can be scaled up to isolate larger quantities of the pure compound. sielc.com

Table 1: Illustrative HPLC Parameters for the Analysis of Dichlorinated Diphenylamine Derivatives

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column suitable for non-polar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; formic acid improves peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the compound. |

| Gradient | 50-95% B over 15 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Injection Volume | 10 µL | Standard injection volume. |

| Detection | UV at 254 nm | Aromatic rings absorb strongly in the UV region. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS analysis can be performed on the compound, or on more volatile derivatives if necessary. However, many substituted diphenylamines are amenable to direct GC-MS analysis. epa.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column, often coated with a non-polar or mid-polar stationary phase like a polysiloxane, separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

The resulting mass spectrum provides a molecular fingerprint of the compound. The molecular ion peak (M+) will confirm the molecular weight of this compound. The fragmentation pattern, which results from the breakdown of the molecular ion, provides crucial structural information. For this compound, characteristic fragments would likely include ions resulting from the loss of a chlorine atom, a methyl group from the methoxy (B1213986) moiety, and cleavage of the C-N bond linking the two aromatic rings. For example, the LC-MS/MS fragmentation of the related 2,6-Dichlorodiphenylamine (B195790) shows characteristic losses leading to major fragment ions. nih.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Proposed Fragment | Identity |

| 271/273/275 | [M]+• | Molecular ion |

| 256/258/260 | [M-CH₃]+ | Loss of a methyl group |

| 236/238 | [M-Cl]+ | Loss of a chlorine atom |

| 177/179 | [C₇H₅Cl₂N]+ | Dichlorophenylamine fragment |

| 108 | [C₇H₈O]+ | Methoxyphenyl fragment |

| 77 | [C₆H₅]+ | Phenyl fragment |

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis, also known as combustion analysis, is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as chlorine) in a sample. This technique provides an empirical formula for the compound, which can be compared to the theoretical composition to verify its stoichiometry.

The analysis involves the complete combustion of a small, precisely weighed sample of this compound in a stream of oxygen at high temperatures. The combustion products, primarily CO₂, H₂O, and N₂, are then passed through a series of detectors that quantify each gas. Halogens like chlorine are converted to silver chloride (AgCl) and quantified.

For this compound, with the molecular formula C₁₃H₁₁Cl₂NO, the theoretical elemental composition can be calculated. The experimentally determined values should be in close agreement (typically within ±0.4%) with the theoretical values to confirm the elemental composition and, by extension, the purity of the compound.

Table 3: Theoretical vs. Expected Experimental Elemental Composition of this compound (C₁₃H₁₁Cl₂NO)

| Element | Theoretical % | Expected Experimental % Range |

| Carbon (C) | 57.38% | 56.98% - 57.78% |

| Hydrogen (H) | 4.07% | 3.67% - 4.47% |

| Nitrogen (N) | 5.15% | 4.75% - 5.55% |

| Chlorine (Cl) | 26.06% | 25.66% - 26.46% |

| Oxygen (O) | 5.88% | (by difference) |

Future Research Directions and Emerging Opportunities for 2,6 Dichloro 4 Methoxyphenyl Phenylamine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of diarylamines has traditionally been dominated by transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While effective, these methods often rely on expensive catalysts, pre-functionalized starting materials, and stoichiometric amounts of reagents, which can generate significant waste.

Future research on the synthesis of (2,6-Dichloro-4-methoxyphenyl)phenylamine should focus on developing more sustainable and efficient methodologies. A particularly promising avenue is acceptorless dehydrogenative coupling (ADC) . This approach involves the direct coupling of anilines with cyclohexanones or related feedstocks, catalyzed by heterogeneous catalysts like supported gold-palladium nanoparticles. Such methods are highly atom-economical, producing only hydrogen and water as byproducts, thus aligning with the principles of green chemistry. The development of a robust ADC route to this compound from readily available precursors would represent a significant advance.

Another emerging strategy is the direct catalytic nitrogenation using dinitrogen (N₂) as the nitrogen source. This one-pot, two-step protocol could offer a novel and sustainable pathway to diarylamines, including the target compound, by avoiding the pre-formation of amine precursors.

| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |